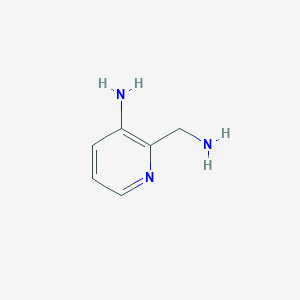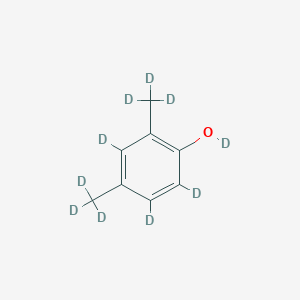
2,4-二甲基苯酚-d10
概述
描述
2,4-Dimethylphenol-d10 (2,4-DMP-d10) is a stable, non-toxic, and relatively inexpensive compound that has recently been studied for its potential applications in scientific research. It is a deuterated analog of 2,4-dimethylphenol (2,4-DMP), a compound that is widely used in organic synthesis and as a fungicide. The deuteration of 2,4-DMP to form 2,4-DMP-d10 is an important step in the synthesis of isotopically labeled compounds, which are used in a variety of scientific research applications.
科学研究应用
环境污染物评估
2,4-二甲基苯酚-d10 用于痕量半挥发性有机物的分析,例如 USEPA 方法 8270,这些方法是评估全球环境污染物的的重要工具 . 该方法涵盖了几类分析物,包括胺、醇、多环芳烃和酚 .
蛋白质组学研究
该化合物用于蛋白质组学研究,蛋白质组学是分子生物学的一个分支,研究蛋白质及其结构和功能 .
高级氧化工艺
高级氧化工艺 (AOP) 已被开发用于降解 2,4-二氯苯氧乙酸 (2,4-D),这是一种与 this compound 相似的化合物 . 这些工艺评估和比较操作条件、效率和中间体 .
1,3,5-三嗪的合成
已经开发出特异性的合成方案,用于制备一系列含有烷基、芳香族、位阻、手性和非手性羟烷基、酯和咪唑基的的对称和非对称二取代和三取代 1,3,5-三嗪 . 这些方案涉及通过 C-O、C-N 和 C-S 键依次亲核取代 C-Cl 键 .
1,2,3-三唑的合成
1,2,3-三唑是一类以其在不同领域中的应用而闻名的化合物,包括除草剂和聚合物光稳定剂的生产 ,可以从 this compound 合成 .
催化合成
4,5-二取代 1,2,3-三唑 (4,5-DTs) 可以被认为是 2-取代 1,2,3-三唑的直接前体,这可能显示出非常有趣的生物活性
安全和危害
作用机制
Target of Action
2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.
Biochemical Pathways
A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage
Pharmacokinetics
The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.
Result of Action
As a pesticide, it is likely to result in the death of pests that pose a threat to crops .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethylphenol-d10. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.
生化分析
Biochemical Properties
2,4-Dimethylphenol-d10 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The deuterium labeling of 2,4-Dimethylphenol-d10 allows researchers to trace its metabolic fate and understand the specific interactions with these enzymes. Additionally, 2,4-Dimethylphenol-d10 can act as a substrate for peroxidase enzymes, leading to the formation of reactive intermediates that can be studied to elucidate the mechanisms of enzyme catalysis .
Cellular Effects
2,4-Dimethylphenol-d10 has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS) and nitric oxide (NO), which play crucial roles in cellular communication and stress responses. The presence of 2,4-Dimethylphenol-d10 can lead to alterations in gene expression profiles, particularly those related to oxidative stress and detoxification pathways. Furthermore, 2,4-Dimethylphenol-d10 can affect cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethylphenol-d10 involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, 2,4-Dimethylphenol-d10 can inhibit the activity of cytochrome P450 enzymes by competing with other substrates for binding to the enzyme’s active site. Additionally, 2,4-Dimethylphenol-d10 can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylphenol-d10 can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents. Over time, the degradation of 2,4-Dimethylphenol-d10 can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that 2,4-Dimethylphenol-d10 can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylphenol-d10 in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, 2,4-Dimethylphenol-d10 can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Studies in animal models have shown that high doses of 2,4-Dimethylphenol-d10 can lead to liver and kidney toxicity, as well as changes in hematological parameters .
Metabolic Pathways
2,4-Dimethylphenol-d10 is involved in various metabolic pathways, including those related to the detoxification of xenobiotics and the metabolism of endogenous compounds. This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites, which are then excreted from the body. The deuterium labeling of 2,4-Dimethylphenol-d10 allows for precise tracking of its metabolic fate and the identification of specific metabolic intermediates. Additionally, 2,4-Dimethylphenol-d10 can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2,4-Dimethylphenol-d10 is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2,4-Dimethylphenol-d10 can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biological effects. The distribution of 2,4-Dimethylphenol-d10 within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,4-Dimethylphenol-d10 is an important factor in determining its biological activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, where it can interact with various biomolecules and influence cellular processes. The localization of 2,4-Dimethylphenol-d10 can be directed by specific targeting signals and post-translational modifications that guide its transport to specific organelles. Understanding the subcellular localization of 2,4-Dimethylphenol-d10 is crucial for elucidating its mechanism of action and its effects on cellular function .
属性
IUPAC Name |
1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-WOMAJQTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

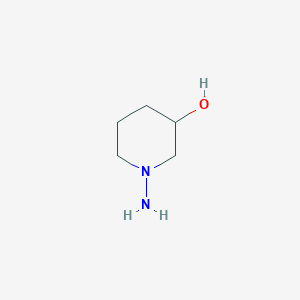
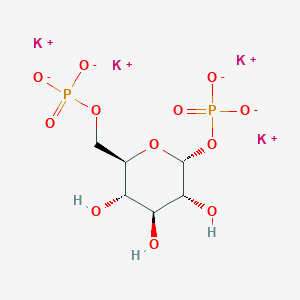


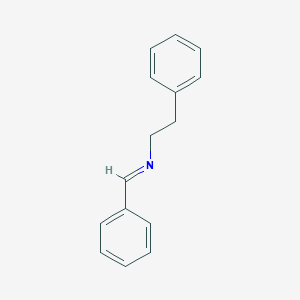
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

